BenchChemオンラインストアへようこそ!

R406

Pharmacokinetics Drug Delivery Prodrug

R406 (Tamatinib besylate) is the active metabolite of FDA-approved prodrug fostamatinib, offering direct ATP-competitive Syk inhibition (Ki=30 nM, IC50=41 nM). Unlike BTK inhibitors such as ibrutinib, R406 uniquely targets the adenosine A3 receptor (IC50=81 nM) and overcomes Mcl-1-mediated apoptosis resistance in DLBCL models. With proven Fc receptor-mediated degranulation inhibition (EC50=56-64 nM) and immune complex inflammation reduction in vivo, it is indispensable for B-cell lymphoma, ITP, and autoimmune pathogenesis research. High-purity (≥98%) R406 besylate ensures reproducible preclinical results.

Molecular Formula C28H29FN6O8S
Molecular Weight 628.6 g/mol
CAS No. 841290-81-1
Cat. No. B1681228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR406
CAS841290-81-1
SynonymsR406;  R406;  R406;  R406;  R406 besylate;  R406 benzenesulfonate;  Tamatinib,
Molecular FormulaC28H29FN6O8S
Molecular Weight628.6 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9)
InChIKeyUXDRJPYSTZHIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R406 (CAS 841290-81-1) for Research Procurement: Syk/FLT3 Inhibitor


R406 (also known as Tamatinib) is the active metabolite and ATP-competitive Syk/FLT3 inhibitor of the FDA-approved prodrug fostamatinib (R788) [1]. It is a small molecule tyrosine kinase inhibitor that targets spleen tyrosine kinase (Syk), a critical mediator of immunoreceptor signaling in inflammatory cells [2]. R406 exhibits potent inhibition of Syk kinase activity with a Ki of 30 nM and an IC50 of 41 nM, and it also inhibits Lyn (IC50=63 nM) and Lck (IC50=37 nM), with 5-fold lower potency against Flt3 [3].

Procurement Consideration: Why Generic Syk Inhibitors Cannot Substitute for R406


R406 cannot be interchangeably substituted with its prodrug fostamatinib (R788) or other Syk inhibitors. R406 is the active metabolite generated from fostamatinib via rapid cleavage by intestinal microsomes; however, its poor aqueous solubility precludes its direct oral administration, necessitating the prodrug strategy [1]. Importantly, R406 has a distinct off-target profile, notably inhibiting the adenosine A3 receptor with an IC50 of 81 nM, a feature not shared by all Syk inhibitors [2]. Furthermore, compared to other BCR pathway inhibitors like ibrutinib, R406 demonstrates differential cellular selectivity and potency in specific B-cell malignancy models [3].

Quantitative Differentiation Evidence for R406 Against Comparators


R406 vs. Fostamatinib (R788): Prodrug Requirement and Solubility Profile

R406 has poor aqueous solubility (<1 mg/mL), which prevents its direct oral administration. Consequently, it is delivered in vivo via the prodrug fostamatinib (R788), which is rapidly converted to R406 by human intestinal microsomes [1]. In clinical studies, only low levels of R788 are observed in plasma after oral dosing, with R406 being the major drug-related compound [2]. This physicochemical limitation is a key differentiator from other directly bioavailable Syk inhibitors.

Pharmacokinetics Drug Delivery Prodrug

R406 Kinase Selectivity: Syk Inhibition vs. FLT3, Lyn, and Lck

R406 exhibits potent inhibition of Syk (Ki=30 nM, IC50=41 nM) and is 5-fold less potent against Flt3 . It also inhibits Lyn with an IC50 of 63 nM and Lck with an IC50 of 37 nM [1]. This selectivity profile is distinct from other Syk inhibitors like entospletinib, which may have different off-target spectra [2].

Kinase Selectivity Biochemical Assay Syk

R406 vs. Ibrutinib: Differential Mcl-1 Downregulation in CLL

In chronic lymphocytic leukemia (CLL) cells, R406 and another SYK inhibitor GS-9973 (entospletinib) achieved complete downregulation of the anti-apoptotic protein Mcl-1. In contrast, the BTK inhibitor ibrutinib and the PI3Kδ inhibitor idelalisib had only a partial effect in the majority of cases [1]. This indicates that SYK inhibition by R406 may more effectively overcome Mcl-1-mediated resistance compared to BTK or PI3Kδ inhibition.

Chronic Lymphocytic Leukemia Apoptosis Mcl-1

R406 Cellular Activity: Inhibition of Fc Receptor-Mediated Degranulation

R406 potently inhibits IgE- and IgG-mediated Fc receptor activation, a key pathway in allergic and autoimmune inflammation. In cellular assays, R406 inhibits anti-IgE-mediated degranulation of cultured human mast cells (CHMC) with an EC50 of 56-64 nM [1]. This functional potency is consistent with its biochemical inhibition of Syk and demonstrates its efficacy in a physiologically relevant context.

Mast Cell Degranulation Fc Receptor

R406 in DLBCL: Proliferation Inhibition IC50 Values

In diffuse large B-cell lymphoma (DLBCL) cell lines, R406 inhibits proliferation with IC50 values ranging from 0.9 to 1.8 µM in sensitive cell lines [1]. This anti-proliferative effect is attributed to its inhibition of tonic BCR signaling, a known driver of survival in certain DLBCL subtypes. Notably, sensitivity to R406 correlates with the presence of functional BCR and the absence of downstream NF-κB pathway mutations [2].

DLBCL Anti-Proliferative BCR Signaling

R406 Off-Target Activity: Adenosine A3 Receptor Antagonism

Pharmacological profiling reveals that R406, outside the kinase domain, exhibits selective antagonist activity at the adenosine A3 receptor with an IC50 of 81 nM [1]. This is a distinct off-target effect not observed in all Syk inhibitors. At higher concentrations, it also inhibits the adenosine transporter (IC50=1.84 µM) and the monoamine transporter (IC50=2.74 µM) . This profile may contribute to both its therapeutic and adverse effects.

Off-Target Adenosine Receptor Selectivity

Validated Application Scenarios for R406 in Research and Discovery


Investigating B-Cell Receptor (BCR) Signaling in B-Cell Malignancies

Based on its potent inhibition of Syk and the quantitative evidence of its anti-proliferative and pro-apoptotic effects in DLBCL and CLL cell lines [1][2], R406 is a validated tool compound for studying BCR-dependent survival pathways in B-cell lymphomas. Its distinct profile in overcoming Mcl-1-mediated resistance compared to BTK inhibitors further supports its use in mechanistic studies of apoptosis regulation [3].

Elucidating Fc Receptor-Mediated Inflammation in Autoimmune Models

The robust inhibition of Fc receptor-mediated degranulation (EC50=56-64 nM) and the reduction of immune complex-mediated inflammation in animal models [4] position R406 as a critical probe for dissecting Syk's role in autoimmune pathogenesis. This is particularly relevant for preclinical models of rheumatoid arthritis and immune thrombocytopenia (ITP), where Syk is a key mediator.

Studying Syk-Dependent Platelet Activation and Thrombosis

R406 effectively inhibits FcγRIIA-mediated platelet aggregation and downstream signaling [5]. This makes it a valuable tool for investigating the role of Syk in platelet function and thrombosis models, particularly in the context of immune complex-mediated platelet activation.

Examining the Role of Syk in Innate Immunity and Anti-Fungal Responses

R406's known modulation of Dectin-1-mediated signaling in mammalian cells [6] supports its application in research focused on fungal recognition and innate immune responses. This pathway is crucial for understanding host defense mechanisms against fungal pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for R406

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.